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Compound of Interest

Compound Name: Sodium acetate

Cat. No.: B150403 Get Quote

Welcome to our technical support center. This resource is designed for researchers, scientists,

and drug development professionals to troubleshoot and resolve common issues encountered

when removing residual sodium acetate from purified DNA samples.

Frequently Asked Questions (FAQs)
Q1: Why is sodium acetate used in DNA precipitation?

Sodium acetate is a salt that is essential for efficient DNA precipitation.[1][2][3][4] The

positively charged sodium ions (Na+) neutralize the negative charge of the DNA's phosphate

backbone.[4][5] This neutralization reduces the DNA's hydrophilicity, allowing it to precipitate

out of the aqueous solution when alcohol (typically ethanol or isopropanol) is added.[3][4]

Q2: What is the optimal concentration of sodium acetate for DNA precipitation?

The recommended final concentration of sodium acetate is 0.3 M with a pH of 5.2.[3][6][7]

This is typically achieved by adding 1/10th the volume of a 3 M sodium acetate stock solution

to your DNA sample.[8][9][10][11] Using an excessive amount of sodium acetate should be

avoided as it can lead to the co-precipitation of proteins and reduce the purity of the DNA

sample.[3]

Q3: My DNA pellet is not visible after centrifugation. What should I do?
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An invisible DNA pellet is common when working with low concentrations of DNA.[9] If you

suspect a pellet is present but not visible, proceed with the subsequent washing steps carefully.

To improve the recovery of small amounts of DNA, you can:

Use a carrier: Co-precipitants like glycogen or linear polyacrylamide (LPA) can be added to

the DNA solution before precipitation to help visualize the pellet.[1][9][12][13][14]

Increase incubation time: For smaller DNA fragments or lower concentrations, extending the

incubation time at -20°C (e.g., overnight) can improve precipitation efficiency.[9][15]

Increase centrifugation time: Extending the centrifugation time (e.g., to 30 minutes) can help

in pelleting smaller amounts of DNA.[9]

Q4: What is the purpose of the 70% ethanol wash?

The 70% ethanol wash is a critical step for removing residual salts, including sodium acetate,

from the DNA pellet.[16][17][18] While DNA is insoluble in 70% ethanol in the presence of salt,

the salts themselves are soluble and will be washed away.[16][17] It is crucial to vortex the

pellet gently in the 70% ethanol to ensure thorough washing.[16][17]

Q5: My 260/230 ratio is low after DNA purification. What does this indicate?

A low 260/230 ratio (typically below 2.0) often indicates the presence of contaminants that

absorb light at 230 nm.[19][20] Common contaminants include residual phenol, guanidine salts

from purification kits, carbohydrates, and residual ethanol or sodium acetate.[20][21][22] To

troubleshoot this, ensure that the 70% ethanol wash is performed correctly and that the pellet is

properly dried before resuspension.

Troubleshooting Guide
This guide addresses specific issues that may arise during the removal of residual sodium
acetate from DNA samples.

Issue 1: Low DNA Yield
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Possible Cause Recommendation

Incomplete precipitation

For low DNA concentrations, add a carrier like

glycogen (10-20 µg) and incubate overnight at

-20°C.[15] Alternatively, add MgCl2 to a final

concentration of 10mM and incubate at -20°C

for 1-1.5 hours before centrifugation.[15]

Loss of pellet during washing

Be careful when decanting the supernatant after

centrifugation. A second, brief centrifugation

after the wash can help ensure the pellet is

firmly attached to the tube before aspirating the

ethanol.[17]

Over-drying the pellet

Over-dried DNA pellets can be difficult to

resuspend.[9] Air-dry the pellet until the milky-

white color at the borders disappears

(approximately 10 minutes) but do not use a

SpeedVac for extended periods.[9]

Issue 2: Salt Contamination (Low 260/230 Ratio)
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Possible Cause Recommendation

Ineffective ethanol wash

Ensure the 70% ethanol wash is performed at

least once, and preferably twice.[10] Gently

vortex the pellet during the wash to dislodge it

and allow the ethanol to remove the salts.[17]

After decanting the ethanol, perform a brief

second spin to collect any remaining liquid for

removal.

Co-precipitation of salts with isopropanol

Isopropanol is less effective at keeping salts in

solution compared to ethanol. If using

isopropanol, perform the precipitation at room

temperature and wash the pellet thoroughly with

70% ethanol.

Incorrect blank for spectrophotometer

When measuring DNA concentration, use the

same buffer for the blank as the one your DNA

is resuspended in. Using water as a blank for a

sample in TE buffer can lead to inaccurate

260/230 ratios.[20]

Experimental Protocols
Standard Ethanol Precipitation of DNA
This protocol is a standard method for concentrating and desalting DNA samples.

Materials:

DNA sample in aqueous solution

3 M Sodium Acetate, pH 5.2

100% Ethanol, ice-cold

70% Ethanol, ice-cold

Microcentrifuge
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Pipettes and tips

Nuclease-free water or TE buffer

Procedure:

To your DNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently by

pipetting.[10][23]

Add 2 to 2.5 volumes of ice-cold 100% ethanol. Invert the tube several times to mix.[10][23]

Incubate the mixture at -20°C for at least 60 minutes. For low DNA concentrations, overnight

incubation is recommended.[9][23]

Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.[9][10]

Carefully decant the supernatant without disturbing the pellet.

Wash the DNA pellet by adding 500 µL of ice-cold 70% ethanol. Gently vortex to dislodge

and wash the pellet.[11][17]

Centrifuge at >12,000 x g for 15 minutes at 4°C.[9]

Carefully decant the supernatant and remove any remaining ethanol with a pipette.

Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.[9]

Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.

Alternative Precipitation with Ammonium Acetate
Ammonium acetate can be used as an alternative to sodium acetate, particularly for removing

unincorporated dNTPs.

Procedure:

Add an equal volume of 7.5 M ammonium acetate to the DNA solution.

Add 2 volumes of 100% ethanol.
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Incubate and centrifuge as described in the standard protocol.

Wash the pellet with 70% ethanol.

Note: Do not use ammonium acetate if the DNA will be used in downstream applications

involving T4 polynucleotide kinase, as ammonium ions inhibit this enzyme.[6]

Visual Guides
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Caption: Troubleshooting workflow for a low 260/230 ratio.
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Caption: Standard DNA ethanol precipitation workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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